2-Chloroacrylonitrile

Description

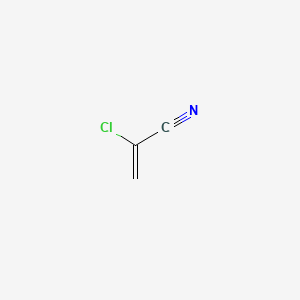

Structure

3D Structure

Properties

IUPAC Name |

2-chloroprop-2-enenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2ClN/c1-3(4)2-5/h1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYUNTGBISCIYPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2ClN | |

| Record name | 2-CHLOROACRYLONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19976 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25641-34-3 | |

| Record name | 2-Propenenitrile, 2-chloro-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25641-34-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID6052613 | |

| Record name | 2-Chloroacrylonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6052613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

87.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2-chloroacrylonitrile appears as a liquid. Boiling point 190-192 °F (88-89 °C). Density 1.096 g / cm3. Flash point 44 °F. Highly toxic., Highly toxic liquid with boiling point of 88-89 deg C; [CAMEO] | |

| Record name | 2-CHLOROACRYLONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19976 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Chloroacrylonitrile | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2212 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

190 to 192 °F at 760 mmHg (NTP, 1992) | |

| Record name | 2-CHLOROACRYLONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19976 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

44 °F (NTP, 1992), 44 °F | |

| Record name | 2-CHLOROACRYLONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19976 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Chloroacrylonitrile | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2212 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

920-37-6 | |

| Record name | 2-CHLOROACRYLONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19976 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Chloroacrylonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=920-37-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloroacrylonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000920376 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloroacrylonitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=511714 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propenenitrile, 2-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Chloroacrylonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6052613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloroacrylonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.869 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-CHLOROACRYLONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FFJ1QHD154 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

-85 °F (NTP, 1992) | |

| Record name | 2-CHLOROACRYLONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19976 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Chloroacrylonitrile: Chemical Properties and Reactivity

Introduction

2-Chloroacrylonitrile (α-chloroacrylonitrile), with the chemical formula C₃H₂ClN, is a highly reactive and versatile halogenated organic compound.[1] At room temperature, it exists as a colorless to pale yellow liquid characterized by a pungent, acrid odor.[1][2] Its unique molecular architecture, featuring a chlorine atom and a nitrile group attached to a vinyl framework, renders it an electron-deficient alkene. This electronic characteristic is the cornerstone of its high reactivity, making it a valuable, albeit hazardous, intermediate in organic synthesis.[1] This guide provides an in-depth exploration of the chemical properties, reactivity, synthesis, and safe handling protocols for this compound, tailored for researchers, scientists, and professionals in drug development and specialty chemical synthesis.

Part 1: Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's physical and spectroscopic properties is fundamental to its application in a laboratory or industrial setting. These properties dictate storage conditions, solvent selection, and analytical monitoring of reactions.

Physical Properties

This compound is a volatile and flammable liquid.[3] Its key physical characteristics are summarized in the table below, which are critical for designing experimental setups and ensuring safe handling. For instance, its low flash point necessitates storage away from ignition sources and the use of explosion-proof equipment.[4][5]

| Property | Value | Source(s) |

| Molecular Formula | C₃H₂ClN | [3][6] |

| Molecular Weight | 87.51 g/mol | [6][7] |

| CAS Number | 920-37-6 | [1][7] |

| Appearance | Colorless to light yellow liquid | [2][8] |

| Melting Point | -65 °C | [8] |

| Boiling Point | 88-89 °C (at 760 mmHg) | [7][8] |

| Density | 1.096 g/mL at 25 °C | [8] |

| Refractive Index (n²⁰/D) | 1.429 | [8] |

| Flash Point | 6 °C (44 °F) - Closed Cup | [7] |

| Solubility | Sparingly soluble in water; soluble in chloroform, ethyl acetate, methanol. | [1][8] |

| Vapor Pressure | 58.4 mmHg at 25 °C | [3] |

Spectroscopic Data

Spectroscopic analysis is essential for confirming the identity and purity of this compound.

| Spectroscopy Type | Key Features |

| ¹H NMR | In CDCl₃, two distinct signals are observed for the geminal vinyl protons at approximately δ 6.15 ppm and δ 6.24 ppm. These appear as doublets with a small coupling constant (J ≈ 2.5 Hz), characteristic of geminal protons on a C=C double bond.[9] |

| ¹³C NMR | Expected signals would include a nitrile carbon (C≡N), and two sp² hybridized carbons of the vinyl group, with the carbon bearing the chlorine atom shifted downfield. |

| IR Spectroscopy | A sharp, strong absorption band characteristic of the nitrile (C≡N) stretch is observed around 2230 cm⁻¹. A band for the C=C stretch appears in the 1620-1640 cm⁻¹ region.[7] |

| Mass Spectrometry | The mass spectrum will show a molecular ion peak (M⁺) and an M+2 peak with an approximate ratio of 3:1, which is characteristic of the isotopic abundance of ³⁵Cl and ³⁷Cl.[7] |

Part 2: Chemical Reactivity and Synthetic Utility

The high reactivity of this compound is its most defining chemical feature. The potent electron-withdrawing effects of both the adjacent nitrile (-CN) and chlorine (-Cl) groups create a highly electrophilic π-system, making it susceptible to a variety of chemical transformations.

Caption: Reactivity map of this compound.

Polymerization

A significant aspect of this compound's reactivity is its propensity to readily polymerize and copolymerize with other unsaturated monomers.[7][8] This reaction can be explosive, especially when heated.[10] Consequently, the monomer is typically stored with a polymerization inhibitor, such as hydroquinone, to ensure stability.[11][12] This tendency is a direct result of the activated double bond, which is susceptible to radical, anionic, and cationic initiators.

Nucleophilic Reactions

The electron-deficient nature of the double bond makes this compound an excellent substrate for nucleophilic attack. This can occur via two primary pathways:

-

Michael (Conjugate) Addition: Nucleophiles can attack the β-carbon (the carbon not bearing the chlorine atom), in a classic Michael addition fashion. This is a common reaction with soft nucleophiles like amines, thiols, and enolates.

-

Addition-Elimination (Substitution): Nucleophilic attack can also occur at the α-carbon (the carbon bearing the chlorine). This is often followed by the elimination of the chloride ion, resulting in a net substitution of the chlorine atom. This pathway allows for the introduction of various functional groups at the α-position.[13]

Cycloaddition Reactions

This compound is a competent dienophile in Diels-Alder reactions and a cyclodipolarophile in 1,3-cycloadditions.[8][10][14] Its electron-deficient nature accelerates the reaction with electron-rich dienes and dipoles, providing a route to complex cyclic and heterocyclic systems containing a cyano group. This makes it a useful building block for synthesizing substituted pyrroles, pyridines, and other structures of pharmaceutical interest.[14]

Part 3: Synthesis Protocols

Industrially, this compound is typically generated and consumed in situ to minimize storage risks.[1] The most common synthetic routes start from acrylonitrile.

Synthesis via Chlorination and Thermal Cleavage

A prevalent industrial method involves a two-step process: the chlorination of acrylonitrile to form 2,3-dichloropropionitrile, followed by thermal dehydrochlorination.[12][15]

Caption: Workflow for this compound synthesis.

Experimental Protocol: Synthesis of this compound [12][16]

-

Part A: Chlorination of Acrylonitrile

-

To a four-necked flask equipped with a mechanical stirrer, thermometer, gas inlet tube, and condenser, add acrylonitrile and a suitable chlorination catalyst (e.g., a system containing dimethylformamide and pyridine).[12][15]

-

Cool the reaction vessel using an ice-water bath to maintain a temperature of 30-35 °C.[16]

-

Under vigorous stirring, bubble chlorine gas (Cl₂) through the reaction mixture.

-

Monitor the reaction progress by Gas Chromatography (GC) to determine the endpoint of chlorination.

-

Once the reaction is complete, continue stirring for an additional hour. The resulting crude product is 2,3-dichloropropionitrile.

-

-

Part B: Thermal Cleavage

-

Transfer the crude 2,3-dichloropropionitrile to a distillation apparatus equipped with a packed column.

-

Add a polymerization inhibitor (e.g., hydroquinone) to the flask.[12]

-

Heat the mixture with stirring to 110-130 °C.[16]

-

This compound and hydrogen chloride (HCl) gas will begin to distill. The HCl gas is removed via a condenser at the top of the column.

-

Collect the this compound distillate at a head temperature of approximately 85-89 °C.[12][16]

-

Part 4: Safety, Handling, and Storage

This compound is an extremely hazardous substance that requires stringent safety protocols. Its handling should be restricted to trained personnel in a well-ventilated chemical fume hood.

Hazard Profile

The compound is classified as highly flammable and acutely toxic via oral, dermal, and inhalation routes.[7][17] It causes severe skin burns and eye damage and is a suspected carcinogen.[5][17]

| Hazard Class | GHS Hazard Statement | Code |

| Flammability | Highly flammable liquid and vapor | H225 |

| Acute Toxicity (Oral) | Fatal if swallowed | H300 |

| Acute Toxicity (Dermal) | Fatal in contact with skin | H310 |

| Acute Toxicity (Inhalation) | Fatal if inhaled | H330 |

| Skin Corrosion | Causes severe skin burns and eye damage | H314 |

| Carcinogenicity | May cause cancer | H350 |

| Aquatic Hazard | Very toxic to aquatic life | H400 |

Source: ECHA C&L Inventory[7][17]

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Always handle in a chemical fume hood with explosion-proof ventilation.[4][5] Eyewash stations and safety showers must be readily accessible.[5]

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.[5]

-

Hand Protection: Wear chemical-resistant gloves (e.g., PVC or other suitable material).[4] Double-gloving is recommended.

-

Skin and Body Protection: Wear a flame-retardant lab coat and appropriate protective clothing to prevent any skin exposure.[4]

-

Respiratory Protection: Use a NIOSH/MSHA-approved respirator with an appropriate cartridge if exposure limits are exceeded or if ventilation is inadequate.[5]

-

Storage

Store this compound in a tightly sealed container under an inert atmosphere.[8] It should be kept in a cool, dry, well-ventilated, and flame-proof area, away from heat, sparks, and open flames.[5] Refrigerated storage (2-8 °C) is recommended.[8] It must be stored separately from incompatible materials such as strong acids, bases, oxidizing agents, and reducing agents.[4][5]

First Aid Measures

-

Inhalation: Immediately move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[5][7]

-

Skin Contact: Immediately remove all contaminated clothing. Flush skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[7][18]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[5]

-

Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.[5]

Conclusion

This compound is a synthetically valuable yet highly hazardous chemical intermediate. Its unique electronic properties make it a powerful tool for constructing complex molecules, particularly in the fields of agrochemicals and pharmaceuticals. However, its high reactivity, toxicity, and flammability demand the utmost respect and adherence to rigorous safety protocols. A comprehensive understanding of its chemical properties and reactivity, as detailed in this guide, is paramount for its safe and effective utilization in research and development.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 70198, this compound. Retrieved from [Link]

-

PrepChem.com (n.d.). Preparation of this compound. Retrieved from [Link]

-

Fengchen Group (n.d.). Understanding the Properties and Handling of this compound. Retrieved from [Link]

- Google Patents (1996). EP0771787B1 - Process for the preparation of this compound.

- Google Patents (1997). US5679826A - Process for the preparation of this compound.

-

Anshul Specialty Molecules (n.d.). 2-Chloroacetonitrile. Note: While the title refers to 2-Chloroacetonitrile, the context provided on applications in synthesis is relevant to reactive halogenated nitriles. Retrieved from [Link]

-

Wikipedia (n.d.). Acrylonitrile. Retrieved from [Link]

-

Scotti, F., & Frazza, E. J. (1963). The Synthesis and Reactions of β-Chloroacrylonitrile. The Journal of Organic Chemistry, 28(7), 1889-1892. Note: This reference discusses the isomer but provides mechanistic insights applicable to nucleophilic displacement on chloroacrylonitriles. Retrieved from [Link]

-

Benages, I. A., & Albonico, S. M. (1978). This compound as a cyclodipolarophile in 1,3-cycloadditions. 3-Cyanopyrroles. The Journal of Organic Chemistry, 43(22), 4273-4276. Retrieved from [Link]

-

Liu, Z., & Francisco, J. S. (2000). Cycloaddition Reactions of Acrylonitrile on the Si(100)-2×1 Surface. The Journal of Physical Chemistry A, 104(49), 11662-11668. Note: While on a different substrate, this provides insight into the cycloaddition behavior of the acrylonitrile framework. Retrieved from [Link]

-

Universal Class (n.d.). NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy. Retrieved from [Link]

-

ChemComplete (2019, October 14). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3 [Video]. YouTube. Retrieved from [Link]

-

ResearchGate (n.d.). NMR, mass spectroscopy, IR - finding compound structure. Retrieved from [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 7856, Chloroacetonitrile. Retrieved from [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. This compound | 920-37-6 [chemicalbook.com]

- 3. nbinno.com [nbinno.com]

- 4. datasheets.scbt.com [datasheets.scbt.com]

- 5. fishersci.com [fishersci.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. This compound | C3H2ClN | CID 70198 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound CAS#: 920-37-6 [m.chemicalbook.com]

- 9. This compound(920-37-6) 1H NMR spectrum [chemicalbook.com]

- 10. Acrylonitrile - Wikipedia [en.wikipedia.org]

- 11. prepchem.com [prepchem.com]

- 12. EP0771787B1 - Process for the preparation of this compound - Google Patents [patents.google.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. US5679826A - Process for the preparation of this compound - Google Patents [patents.google.com]

- 16. echemi.com [echemi.com]

- 17. echemi.com [echemi.com]

- 18. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

Authored by a Senior Application Scientist

An In-Depth Technical Guide to 2-Chloroacrylonitrile (CAS No. 920-37-6)

This guide provides a comprehensive technical overview of this compound, a pivotal chemical intermediate for professionals engaged in advanced chemical synthesis, research, and drug development. We will delve into its fundamental properties, synthesis, reactivity, applications, and critical safety protocols, offering field-proven insights beyond standard data reporting.

Core Molecular Profile and Physicochemical Properties

This compound (α-chloroacrylonitrile) is a highly reactive organohalide and nitrile compound.[1][2] Its structure, featuring a vinyl group substituted with both a chlorine atom and a cyano group, makes it a potent and versatile building block in organic chemistry.[3][4] The electron-withdrawing nature of the nitrile group significantly influences the reactivity of the double bond and the lability of the chlorine atom, making it susceptible to various chemical transformations.

The compound is a colorless to light yellow liquid with a pungent odor.[2][5][6][7] It is highly volatile and flammable.[1][2][5][6][8] A summary of its key physicochemical properties is presented below for rapid reference.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 920-37-6 | [1][6][9][10] |

| Molecular Formula | C₃H₂ClN | [1][10][11] |

| Molecular Weight | 87.51 g/mol | [1][10][11] |

| Appearance | Colorless to light yellow liquid | [6][7][12] |

| Boiling Point | 88-89 °C (190-192 °F) at 760 mmHg | [1][6][8][10] |

| Melting Point | -65 °C (-85 °F) | [6][8][10] |

| Density | 1.096 g/cm³ at 25 °C | [1][6][8][10] |

| Flash Point | 6-8 °C (43-46 °F) | [1][6][12][13] |

| Refractive Index (n²⁰/D) | 1.429 - 1.435 | [2][6][8] |

| Solubility | Soluble in chloroform, ethyl acetate; slightly soluble in methanol. Does not mix with water. | [5][8] |

| Vapor Pressure | 58.4 mmHg at 25 °C | [7] |

Spectroscopic Characterization: A Guide to Identification

Accurate identification is paramount. The following spectral data are characteristic of this compound and serve as a benchmark for sample verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is simple, showing two distinct signals for the geminal vinyl protons. These protons appear as doublets due to their coupling. In CDCl₃, typical shifts are observed around δ 6.15-6.25 ppm.[14] In benzene, the shifts are around δ 4.87-4.93 ppm.[14]

-

¹³C NMR: The carbon NMR spectrum will display three signals corresponding to the nitrile carbon (C≡N), the chlorinated vinyl carbon (C-Cl), and the terminal vinyl carbon (=CH₂).[15]

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence of the key functional groups.[1]

-

C≡N Stretch: A sharp, strong absorption band around 2230-2240 cm⁻¹ is characteristic of the nitrile group.

-

C=C Stretch: An absorption in the region of 1600-1650 cm⁻¹ indicates the carbon-carbon double bond.

-

C-H Bending: Out-of-plane C-H bending vibrations for the =CH₂ group are also prominent.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and isotopic distribution.

-

Molecular Ion Peak: The mass spectrum will show a molecular ion (M⁺) peak at m/z 87 and an (M+2)⁺ peak at m/z 89, with a characteristic ~3:1 intensity ratio, confirming the presence of a single chlorine atom.[15]

Synthesis and Reaction Mechanisms

Industrial Synthesis Pathway

The predominant industrial synthesis of this compound is a two-step process starting from acrylonitrile.[16][17] This method is efficient and provides high yields.

Step-by-Step Synthesis Protocol:

Step 1: Chlorination of Acrylonitrile to 2,3-Dichloropropionitrile

-

Catalyst System: The reaction is catalyzed by a system comprising dimethylformamide (DMF) and a pyridine derivative.[16][17] The catalyst facilitates the electrophilic addition of chlorine across the double bond of acrylonitrile.

-

Reaction Conditions: Acrylonitrile is charged into a reactor with the catalyst system.[2] Elemental chlorine gas is then bubbled through the solution.[2]

-

Temperature Control: The reaction is exothermic and requires careful temperature control, typically maintained between 30-35 °C, often using an ice-water bath, to prevent side reactions and ensure high selectivity for the desired 2,3-dichloropropionitrile intermediate.[2][18]

Step 2: Thermal Dehydrochlorination

-

Cleavage: The crude 2,3-dichloropropionitrile from Step 1 is subjected to thermal cleavage without the addition of further catalysts; the same system from the chlorination step is present.[16][17]

-

Temperature: The mixture is heated to approximately 90-140 °C.[16][17] At this temperature, hydrogen chloride (HCl) is eliminated, forming the C=C double bond of this compound.

-

Distillation: The product, this compound, and HCl gas are distilled from the reaction mixture as they form.[16] The product is collected, while HCl can be removed.

-

Stabilization: To prevent polymerization during distillation and storage, a stabilizer such as hydroquinone (HQ) is often added.[12][19]

Caption: Industrial synthesis workflow for this compound.

Reactivity and Applications

This compound's unique structure makes it a valuable reagent. It readily undergoes polymerization and copolymerization with other unsaturated monomers.[1][6][8][20] Its primary utility, however, lies in its role as an intermediate in complex organic synthesis.

Caption: Core reactivity pathways of this compound.

Key Applications:

-

Pharmaceutical Synthesis: It is a crucial intermediate in the production of various pharmaceutical compounds, including antirheumatic drugs and the anti-detoxification agent fluphenidine hydrochloride.[9] Its structure is foundational for building more complex therapeutic molecules.[9]

-

Agrochemicals: The reactive nature of this compound makes it a building block for certain pesticides and herbicides.[2][21][22]

-

Cycloaddition Reactions: It serves as a common and effective dienophile in Diels-Alder and other cycloaddition reactions, enabling the construction of complex cyclic systems.[6]

-

Specialty Polymers: Due to its ability to polymerize, it is used in creating specialty polymers and resins with unique properties.[21]

Safety, Handling, and Disposal: A Mandate for Researchers

This compound is classified as a highly hazardous substance.[5] Strict adherence to safety protocols is non-negotiable.

Table 2: GHS Hazard Classification

| Hazard Code | Description | Classification | Source(s) |

| H225 | Highly flammable liquid and vapor | Flammable Liquid, Cat. 2 | [1][13][23] |

| H300 | Fatal if swallowed | Acute Toxicity, Oral, Cat. 1/2 | [1][12][13] |

| H310 | Fatal in contact with skin | Acute Toxicity, Dermal, Cat. 1/2 | [1][13] |

| H330 | Fatal if inhaled | Acute Toxicity, Inhalation, Cat. 1 | [1][13] |

| H314 | Causes severe skin burns and eye damage | Skin Corrosion, Cat. 1B | [1][13] |

| H350 | May cause cancer | Carcinogenicity, Cat. 1B | [12][13] |

| H400/H410 | Very toxic to aquatic life | Aquatic Hazard, Acute/Chronic | [12][24] |

Mandatory Handling and Storage Protocol

-

Ventilation: All work must be conducted in a certified chemical fume hood with high airflow. Use only in well-ventilated areas.[13][23]

-

Personal Protective Equipment (PPE):

-

Gloves: Wear chemical-resistant gloves (e.g., PVC).[5] Double-gloving is recommended. Note that this material may cause skin sensitization.[5][12]

-

Eye Protection: Chemical safety goggles and a full-face shield are required.[5][23]

-

Lab Coat/Body Protection: Wear a flame-retardant lab coat and chemical-resistant apron. Ensure no skin is exposed.[13]

-

Respiratory Protection: For any potential exposure above limits, a NIOSH-approved full-face positive pressure supplied-air respirator or SCBA is necessary.[20]

-

-

Ignition Sources: The compound is highly flammable with a low flash point.[1][23] Keep away from all heat, sparks, open flames, and other ignition sources.[5][13][23] Use non-sparking tools and explosion-proof equipment.[13] Ground and bond all containers and receiving equipment to prevent static discharge.[13][23]

-

Storage: Store in a cool, dry, well-ventilated, flame-proof area.[5][8] Keep containers tightly closed and store locked up.[13] Recommended storage is in a refrigerator under an inert atmosphere (2-8°C).[8][20]

-

Incompatibilities: Avoid contact with strong acids, oxidizing agents (nitrates, chlorine bleaches), and metals, as violent reactions or polymerization may occur.[5]

Emergency and First Aid Procedures

-

Inhalation: IMMEDIATELY move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[1][20][23]

-

Skin Contact: IMMEDIATELY flush skin with copious amounts of water for at least 15 minutes while removing all contaminated clothing. Seek immediate medical attention.[1][20][23]

-

Eye Contact: IMMEDIATELY flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][23]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[23]

Disposal Protocol

Disposal must be treated as hazardous waste.[5] All waste must be handled in accordance with local, state, and federal regulations.[5] Consult a licensed professional waste disposal service. Puncture empty containers to prevent re-use before disposal at an authorized landfill.[5][25]

References

-

This compound | C3H2ClN | CID 70198 - PubChem. (n.d.). National Institutes of Health. [Link]

-

Preparation of this compound. (n.d.). PrepChem.com. [Link]

- Process for the preparation of this compound. (1999).

- Process for the preparation of this compound. (1997).

-

2-Chloroacetonitrile. (n.d.). Anshul Specialty Molecules. [Link]

-

Scotti, F., & Frazza, E. J. (1963). The Synthesis and Reactions of β-Chloroacrylonitrile. The Journal of Organic Chemistry. [Link]

-

This compound - Optional[13C NMR]. (n.d.). SpectraBase. [Link]

-

Acrylonitrile. (n.d.). Wikipedia. [Link]

-

NMR, mass spectroscopy, IR - finding compound structure. (2019, March 6). ResearchGate. [Link]

-

NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy. (n.d.). Universal Class. [Link]

Sources

- 1. This compound | C3H2ClN | CID 70198 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Acrylonitrile - Wikipedia [en.wikipedia.org]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. This compound | 920-37-6 [chemicalbook.com]

- 7. nbinno.com [nbinno.com]

- 8. m.chemicalbook.com [m.chemicalbook.com]

- 9. nbinno.com [nbinno.com]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. Sigma Aldrich this compound 1 g | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]

- 12. This compound | 920-37-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 13. echemi.com [echemi.com]

- 14. This compound(920-37-6) 1H NMR spectrum [chemicalbook.com]

- 15. spectrabase.com [spectrabase.com]

- 16. EP0771787B1 - Process for the preparation of this compound - Google Patents [patents.google.com]

- 17. US5679826A - Process for the preparation of this compound - Google Patents [patents.google.com]

- 18. This compound synthesis - chemicalbook [chemicalbook.com]

- 19. prepchem.com [prepchem.com]

- 20. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 21. 2-Chloroacetonitrile [anshulchemicals.com]

- 22. The Role of Chloroacetonitrile in Chemical Synthesis and Industry - Ketone Pharma [ketonepharma.com]

- 23. fishersci.com [fishersci.com]

- 24. 2-氯丙烯腈 98% | Sigma-Aldrich [sigmaaldrich.com]

- 25. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

A Technical Guide to 2-Chloroacrylonitrile: Structure, Reactivity, and Applications for Advanced Synthesis

Abstract

2-Chloroacrylonitrile (C₃H₂ClN) is a highly reactive and versatile trifunctional chemical intermediate of significant interest to researchers in organic synthesis, materials science, and drug development. This guide provides an in-depth analysis of its core molecular structure, physicochemical properties, and spectroscopic signature. We delve into the causality behind its chemical behavior, presenting its role as a potent dienophile and cyclodipolarophile, with a particular focus on its utility as a masked ketene equivalent in complex molecular architecture. Detailed protocols for synthesis and handling are provided, grounded in authoritative safety and reactivity data to ensure both scientific integrity and practical laboratory safety.

Molecular Identity and Physicochemical Properties

This compound, systematically named 2-chloroprop-2-enenitrile , is a compact yet highly functionalized molecule.[1] Its structure incorporates a vinyl group, a nitrile, and a halogen atom on the same carbon, creating a unique electronic environment that dictates its reactivity.

-

Molecular Formula: C₃H₂ClN[1]

-

Molecular Weight: 87.51 g/mol [1]

-

CAS Number: 920-37-6[1]

-

Canonical SMILES: C=C(C#N)Cl

The molecule's geometry is planar around the C=C double bond. The presence of the strongly electron-withdrawing nitrile (-C≡N) and chlorine (-Cl) groups on the C2 carbon renders the double bond electron-poor, a critical feature for its role in pericyclic reactions.

Caption: Molecular structure of this compound.

A summary of its key physicochemical properties is presented below. Its low flash point and high toxicity necessitate stringent handling protocols, which are discussed in a later section.

| Property | Value | Source(s) |

| Appearance | Colorless to light yellow liquid | |

| Boiling Point | 88-89 °C | PubChem[1] |

| Melting Point | -65 °C | |

| Density | 1.096 g/mL at 25 °C | PubChem[1] |

| Flash Point | 6 °C (42.8 °F) - closed cup | |

| Refractive Index (n20/D) | 1.429 |

Spectroscopic Characterization: A Validating Signature

Confirming the identity and purity of this compound is paramount. The following spectroscopic data serve as a definitive fingerprint for the molecule.

¹H NMR Spectroscopy

The proton NMR spectrum is simple and characteristic, displaying an AB spin system for the two geminal, non-equivalent vinyl protons.

-

¹H NMR (CDCl₃, 300 MHz) δ (ppm): 6.24 (d, 1H, J=2.5 Hz), 6.15 (d, 1H, J=2.5 Hz).

-

Interpretation: The two signals correspond to the two protons on the C1 carbon (=CH₂). Their chemical non-equivalence arises from their different spatial relationships to the chlorine and nitrile substituents. They appear as doublets due to geminal coupling.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum shows three distinct signals corresponding to the three carbon atoms in unique electronic environments.

-

¹³C NMR (CDCl₃, 75 MHz) δ (ppm): 133.0 (C2), 125.5 (C1), 114.5 (CN).

-

Interpretation:

-

δ 133.0: Assigned to C2, the carbon bearing the chlorine atom. It is deshielded due to the electronegativity of the attached chlorine.

-

δ 125.5: Assigned to C1, the terminal vinyl carbon (=CH₂).

-

δ 114.5: Assigned to the nitrile carbon. Nitrile carbons typically appear in this region of the spectrum.

-

Infrared (IR) Spectroscopy

The IR spectrum reveals the key functional groups present in the molecule. Data is consistent with spectra available from the NIST Chemistry WebBook.

-

Key Absorptions (cm⁻¹):

-

~2230 cm⁻¹ (Strong): Characteristic sharp absorption for the C≡N (nitrile) stretch.

-

~1620 cm⁻¹ (Medium): Absorption for the C=C (alkene) stretch. The conjugation and substitution slightly lower this frequency from a typical isolated alkene.

-

~3000-3100 cm⁻¹ (Medium): C-H stretching vibrations for the sp² hybridized C-H bonds of the vinyl group.

-

~950 cm⁻¹ (Strong): Out-of-plane bending for the =CH₂ group.

-

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides information on the molecular weight and fragmentation patterns, further confirming the structure.

-

Molecular Ion (M⁺): A prominent cluster of peaks is observed around m/z 87 and 89, corresponding to the molecular ions containing the ³⁵Cl and ³⁷Cl isotopes, respectively, in an approximate 3:1 ratio.

-

Key Fragments: Common fragmentation pathways include the loss of a chlorine atom (M-Cl)⁺ and the loss of HCN (M-HCN)⁺, leading to characteristic daughter ions.

Synthesis and Reactivity

Industrial Synthesis Protocol

This compound is typically prepared via a robust, two-step industrial process starting from acrylonitrile. This method avoids the need for intermediate purification, making it highly efficient.[2]

Step 1: Chlorination of Acrylonitrile Acrylonitrile is chlorinated to form the intermediate 2,3-dichloropropionitrile. This addition reaction is catalyzed by a system comprising dimethylformamide (DMF) and pyridine.

Step 2: Thermal Dehydrochlorination (Cleavage) The crude reaction mixture from Step 1, containing 2,3-dichloropropionitrile and the catalyst system, is heated. Thermal elimination of hydrogen chloride (HCl) yields the final product, this compound, which is distilled directly from the reaction mixture.

Caption: Industrial synthesis workflow for this compound.

Core Reactivity: A Versatile Building Block

The reactivity of this compound is dominated by the electronically poor nature of its double bond, making it an excellent electrophile in addition reactions and a superb dienophile in cycloadditions.

-

Polymerization: Like its parent compound, it readily polymerizes and copolymerizes, a property that must be managed during storage and reactions, often through the addition of inhibitors like hydroquinone.[1]

-

Cycloaddition Reactions: This is the most significant area of its application in fine chemical synthesis.

-

Diels-Alder Reaction ([4+2] Cycloaddition): this compound is a highly effective dienophile, reacting with conjugated dienes to form six-membered rings. The electron-withdrawing groups (-CN, -Cl) significantly accelerate the reaction. Critically, it serves as a masked ketene equivalent . The resulting α-chloronitrile adduct can be readily hydrolyzed under basic conditions to a ketone, providing a synthetic route that is not possible with ketene itself, which tends to undergo undesirable [2+2] cycloadditions.

-

1,3-Dipolar Cycloadditions: It also serves as an efficient cyclodipolarophile, reacting with 1,3-dipoles such as azides or nitrile oxides to generate five-membered heterocyclic rings, such as 3-cyanopyrroles.

-

Applications in Drug Development

The unique reactivity of this compound makes it a valuable intermediate in the synthesis of complex pharmaceutical agents. Its ability to introduce a masked ketone functionality with controlled stereochemistry via the Diels-Alder reaction is particularly powerful.

-

Antirheumatic and Anti-detoxification Agents: It is a documented intermediate in the production of antirheumatic drugs and is also used in the synthesis of fluphenidine hydrochloride, an anti-detoxification agent.[3] This highlights its role in creating specialized therapeutic compounds where precise molecular frameworks are essential.

-

Prostaglandin Synthesis: The use of this compound as a ketene equivalent was famously applied in E.J. Corey's synthesis of prostaglandins, demonstrating its utility in the construction of complex natural products and their analogues.

Safety, Handling, and Toxicology

WARNING: this compound is a highly toxic, flammable, and reactive chemical. It must be handled only by trained professionals in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE).

-

Toxicity: The compound is fatal if swallowed, inhaled, or in contact with skin, and it causes severe skin burns and eye damage.[1] It is a lachrymator and a possible skin sensitizer.

-

Toxicological Mechanism: The toxicity of many nitriles is linked to their in vivo metabolism. Acrylonitrile and its derivatives can be metabolized by cytochrome P450 enzymes to form a reactive epoxide intermediate (2-cyanoethylene oxide).[4][5] This epoxide can subsequently release cyanide, a potent metabolic poison, contributing to the overall toxicity profile.[4][5] Therefore, exposure can lead to symptoms consistent with cyanide poisoning.

-

Handling:

-

Always use in a certified chemical fume hood.

-

Wear chemical-resistant gloves (e.g., butyl rubber), a flame-resistant lab coat, and chemical splash goggles with a face shield.

-

Store in a cool, dry, well-ventilated area designated for flammable liquids, away from heat and ignition sources.

-

The compound is often stabilized with an inhibitor like hydroquinone to prevent spontaneous polymerization. Check the certificate of analysis for the presence and concentration of stabilizers.

-

References

- Process for the preparation of this compound.

-

This compound: A Key Intermediate in Pharmaceutical Synthesis. [Link]

-

This compound - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]

-

This compound | C3H2ClN. PubChem, National Institutes of Health. [Link]

-

Toxicological Profile for Acrylonitrile. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

-

Acrylonitrile: toxicological overview. GOV.UK. [Link]

-

Diels-Alder reaction. Wikipedia. [Link]

-

Can vinyl alcohol react as a dienophile in Diels-Alder reactions? Chemistry Stack Exchange. [Link]

- Process for the preparation of this compound.

Sources

An In-Depth Technical Guide to the Physical Characteristics of Alpha-Chloroacrylonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha-chloroacrylonitrile (α-CAN), systematically named 2-chloroprop-2-enenitrile, is a highly reactive and versatile unsaturated nitrile.[1] Its unique molecular structure, featuring a vinyl group, a nitrile moiety, and a chlorine atom on the same carbon, imparts a distinct set of physical and chemical properties that make it a valuable intermediate in organic synthesis.[2] This guide provides a comprehensive overview of the core physical characteristics of α-CAN, offering insights relevant to its handling, application in experimental design, and its behavior in various chemical environments. Understanding these properties is paramount for researchers in drug development and materials science to ensure safe and effective utilization of this compound.

Molecular and Chemical Identity

Alpha-chloroacrylonitrile is a small, halogenated organic molecule. Its fundamental properties are summarized below:

-

Molecular Formula: C₃H₂ClN[1]

-

Molecular Weight: 87.51 g/mol [1]

-

Canonical SMILES: C=C(C#N)Cl

-

InChI Key: OYUNTGBISCIYPW-UHFFFAOYSA-N

-

CAS Number: 920-37-6

The presence of the electron-withdrawing nitrile and chlorine groups on the double bond significantly influences its reactivity, making the alkene susceptible to nucleophilic attack and polymerization.[1][2]

Core Physical Properties

The physical state and thermodynamic properties of α-CAN are critical for its storage, handling, and use in chemical reactions. It is a clear, colorless to yellow liquid under standard conditions.[3][4]

| Physical Property | Value | Source(s) |

| Appearance | Clear colorless to yellow liquid | [3][4] |

| Melting Point | -65 °C (-85 °F) | [5] |

| Boiling Point | 88-89 °C (190-192 °F) at 760 mmHg | [1][5] |

| Density | 1.096 g/mL at 25 °C | [5] |

| Refractive Index (n²⁰/D) | 1.429 | [3] |

| Flash Point | 6 °C (42.8 °F) | [6] |

| Vapor Pressure | 1.78 psi at 20 °C | [7] |

Solubility Profile

The solubility of α-CAN is a key consideration for its use in various reaction media.

-

Water: Does not mix with water.[8]

-

Organic Solvents: Soluble in chloroform, ethyl acetate, and slightly soluble in methanol.[3]

The nonpolar nature of the vinyl backbone, combined with the polar nitrile and chloro groups, results in its miscibility with a range of common organic solvents. This allows for flexibility in choosing appropriate solvent systems for reactions involving α-CAN.

Spectroscopic Characterization

Spectroscopic data is fundamental for the identification and purity assessment of α-CAN.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton NMR spectrum of α-chloroacrylonitrile is a classic example of an AB spin system.[9] The two non-equivalent vinyl protons exhibit geminal coupling.

-

¹H NMR (CDCl₃, 89.56 MHz): δ 6.242 (d, 1H, J = 2.5 Hz), 6.150 (d, 1H, J = 2.5 Hz)[10]

The two distinct doublets correspond to the two protons on the terminal carbon of the double bond. The small coupling constant (J = 2.5 Hz) is characteristic of geminal coupling in vinyl systems.[10]

Infrared (IR) Spectroscopy

The IR spectrum of α-CAN provides key information about its functional groups. The spectrum will exhibit characteristic absorption bands for the nitrile and carbon-carbon double bond.

A typical IR spectrum of α-chloroacrylonitrile will show the following significant peaks:

-

C≡N stretch: A sharp, strong absorption band around 2230-2240 cm⁻¹.

-

C=C stretch: A medium intensity band in the region of 1620-1640 cm⁻¹.

-

=C-H stretch: Absorption bands above 3000 cm⁻¹.

The precise peak positions can provide insights into the electronic environment of these functional groups.

Experimental Workflow: Determination of Refractive Index

The refractive index is a fundamental physical property that is useful for identifying and assessing the purity of liquid samples. The following is a generalized protocol for its determination.

Caption: A generalized workflow for the determination of the refractive index of a liquid sample.

Reactivity and Handling Considerations

Alpha-chloroacrylonitrile is a highly reactive and hazardous compound. Its physical properties directly impact its handling and storage requirements.

-

Polymerization: It readily polymerizes and copolymerizes with other unsaturated monomers.[1][4] This reactivity is a key feature for its use in polymer chemistry but also necessitates the use of stabilizers for storage. Commercial preparations are often stabilized with hydroquinone.[11]

-

Flammability: With a low flash point of 6 °C, it is a highly flammable liquid.[6] It should be handled in a well-ventilated area, away from ignition sources, and stored in a flammables-approved cabinet.[6]

-

Toxicity: Alpha-chloroacrylonitrile is highly toxic if ingested, inhaled, or in contact with skin.[8] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and respiratory protection, is essential when handling this compound.[12]

-

Storage: It should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as acids, bases, and strong oxidizing agents.[3][6]

Logical Relationship of Physical Properties and Experimental Design

The interplay of α-CAN's physical characteristics is a critical consideration in experimental design.

Sources

- 1. This compound | C3H2ClN | CID 70198 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. This compound CAS#: 920-37-6 [m.chemicalbook.com]

- 4. echemi.com [echemi.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. fishersci.com [fishersci.com]

- 7. Chloroacetonitrile 99 107-14-2 [sigmaaldrich.com]

- 8. datasheets.scbt.com [datasheets.scbt.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. This compound(920-37-6) 1H NMR spectrum [chemicalbook.com]

- 11. 108560250 [thermofisher.com]

- 12. echemi.com [echemi.com]

Navigating the Volatility: A Technical Guide to the Stability and Storage of 2-Chloroacrylonitrile

Abstract

2-Chloroacrylonitrile (C₃H₂ClN), a highly reactive and valuable chemical intermediate in the synthesis of pharmaceuticals and agrochemicals, presents significant challenges in its handling and storage due to its inherent instability.[1][2] This technical guide provides an in-depth analysis of the factors governing the stability of this compound, outlines optimal storage conditions, and offers field-proven protocols for its safe handling. By understanding the causality behind its reactivity, researchers, scientists, and drug development professionals can mitigate risks and ensure the integrity of this critical reagent in their experimental workflows.

The Chemical Profile of a Reactive Intermediate

This compound is a colorless to light yellow liquid characterized by its high toxicity, flammability, and propensity to polymerize.[1][3][4] Its utility in organic synthesis stems from the electrophilic nature of its carbon-carbon double bond and the presence of both a nitrile and a chloro functional group, making it a versatile building block.[1] However, these same features contribute to its instability.

A comprehensive understanding of its physical and chemical properties is the foundation for safe handling and storage.

| Property | Value | Source |

| Molecular Weight | 87.51 g/mol | [3] |

| Boiling Point | 88-89 °C (190-192 °F) | [3][4] |

| Melting Point | -65 °C (-85 °F) | [4] |

| Flash Point | 6 °C (42.8 °F) - closed cup | |

| Density | 1.096 g/mL at 25 °C | [3][4] |

| Appearance | Colorless to light yellow liquid | [2][4] |

The Core Challenge: Inherent Instability and Polymerization

The primary challenge in the storage and handling of this compound is its tendency to undergo spontaneous and often vigorous polymerization.[3][4][5] This reactivity is driven by the electron-withdrawing effects of the nitrile and chlorine groups, which activate the double bond towards nucleophilic attack and free-radical addition.

Mechanisms of Degradation

Several pathways can lead to the degradation and polymerization of this compound:

-

Free-Radical Polymerization: This is the most common degradation pathway. It can be initiated by heat, light (UV radiation), or the presence of radical initiators. The process involves the formation of a free radical that attacks the double bond of a monomer, creating a new radical that propagates the polymer chain.

-

Anionic Polymerization: Strong bases or nucleophiles can initiate anionic polymerization by attacking the electrophilic double bond.

-

Thermal Decomposition: At elevated temperatures, this compound can decompose, releasing toxic fumes of hydrogen cyanide (HCN), nitrogen oxides (NOx), and hydrogen chloride (HCl).[1][4]

Caption: Inhibition of polymerization by hydroquinone.

Other potential inhibitors include hydroquinone monomethyl ether (MEHQ) and phenothiazine. [6][7]The choice and concentration of the inhibitor are critical and should be specified by the supplier. It is imperative not to remove the inhibitor from this compound before storage.

Recommended Storage and Handling Protocols

The following protocols are designed to ensure the stability and safety of this compound in a laboratory and research setting.

Optimal Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | 2-8 °C (Refrigerator) | Reduces the rate of potential polymerization and decomposition. [3][5] |

| Atmosphere | Inert atmosphere (e.g., Argon, Nitrogen) | Prevents oxidation and the introduction of moisture, which can initiate degradation. [5] |

| Light | Store in an amber or opaque container in the dark | Protects from light-induced (photolytic) polymerization. [1] |

| Container | Tightly sealed, manufacturer-approved containers | Prevents contamination and evaporation. Plastic containers should only be used if approved for flammable liquids. [8][9] |

| Location | A designated, well-ventilated, and approved flammables storage area | Ensures proper segregation from incompatible materials and minimizes fire risk. [1][8][10] |

Incompatible Materials

To prevent violent reactions and decomposition, this compound must be stored separately from:

-

Strong Acids and Bases: Can initiate polymerization and decomposition. [8]* Strong Oxidizing Agents: Can lead to extremely violent reactions and pose a fire hazard. [8]* Strong Reducing Agents: Can react exothermically. [8]* Metals and some Metal Compounds: Can catalyze polymerization. [8]

Experimental Workflow: A Step-by-Step Handling Protocol

Personal Protective Equipment (PPE) is mandatory: Chemical-resistant gloves (e.g., PVC), safety goggles with side shields, a face shield, and a flame-retardant lab coat are essential. [8][11]All manipulations should be performed in a certified chemical fume hood.

Step 1: Preparation

-

Ensure the work area is clean and free of incompatible materials.

-

Have an appropriate fire extinguisher (e.g., dry chemical, CO₂) and spill containment materials readily available. [4]* Prepare an ice bath to keep the reagent cool during handling if necessary.

Step 2: Aliquoting

-

Allow the container to warm to room temperature in a desiccator before opening to prevent moisture condensation.

-

Under an inert atmosphere (e.g., in a glove box or using a Schlenk line), carefully transfer the required amount of this compound using a clean, dry syringe or cannula.

-

Immediately reseal the main container, purge with an inert gas, and return it to the recommended storage conditions.

Step 3: Reaction Quenching and Waste Disposal

-

Any unreacted this compound should be quenched appropriately according to established laboratory procedures.

-

All waste containing this compound must be disposed of as hazardous waste in clearly labeled, sealed containers.

Conclusion: A Commitment to Safety and Scientific Integrity

The successful use of this compound in research and development hinges on a deep respect for its reactive nature. By implementing the stringent storage and handling protocols outlined in this guide, scientists can ensure the integrity of their experiments, the safety of their personnel, and the reliability of their results. The principles of proactive stabilization, environmental control, and procedural diligence are paramount when working with this potent and valuable chemical intermediate.

References

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

- Unknown Source. (n.d.). Understanding the Properties and Handling of this compound.

- Google Patents. (n.d.). EP0771787B1 - Process for the preparation of this compound.

-

National Center for Biotechnology Information. (n.d.). Chloroacetonitrile. PubChem. Retrieved from [Link]

- Google Patents. (n.d.). US5679826A - Process for the preparation of this compound.

Sources

- 1. Page loading... [guidechem.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | C3H2ClN | CID 70198 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 920-37-6 [chemicalbook.com]

- 5. m.chemicalbook.com [m.chemicalbook.com]

- 6. EP0771787B1 - Process for the preparation of this compound - Google Patents [patents.google.com]

- 7. US5679826A - Process for the preparation of this compound - Google Patents [patents.google.com]

- 8. datasheets.scbt.com [datasheets.scbt.com]

- 9. echemi.com [echemi.com]

- 10. echemi.com [echemi.com]

- 11. fishersci.com [fishersci.com]

A Technical Guide to the Safe Handling of 2-Chloroacrylonitrile for Research Professionals

Introduction

2-Chloroacrylonitrile (CAS No. 920-37-6) is a highly reactive chemical intermediate utilized in specialized organic synthesis, particularly in cycloaddition reactions and the formation of functional polymers and pharmaceuticals.[1][2][3] Its structure, featuring an electron-deficient alkene moiety, a nitrile group, and a chlorine atom, confers significant synthetic utility.[1] However, these same chemical characteristics render it an exceptionally hazardous substance. This guide provides an in-depth framework for researchers, scientists, and drug development professionals to manage the significant risks associated with this compound. Adherence to these protocols is not merely a matter of compliance but a fundamental prerequisite for ensuring laboratory safety and scientific integrity.

Section 1: Hazard Identification & Comprehensive Risk Profile

This compound is classified as a hazardous substance that presents multiple, severe threats.[4] Its risk profile is dominated by its extreme flammability, acute toxicity via all routes of exposure, and potential for chronic health effects, including carcinogenicity.[5][6][7]

-

Acute Health Hazards: The compound is designated as Fatal if swallowed, inhaled, or in contact with skin.[5] Exposure can cause severe skin burns and serious eye damage.[5][8] The toxicological effects of nitriles like this compound often resemble cyanide poisoning, inducing cellular hypoxia.[4] Symptoms can include headache, dizziness, nausea, weakness, and in severe cases, asphyxia and death.[4][9] It is a potent irritant to the skin, eyes, and respiratory system.[1][4]

-

Chronic Health Hazards: this compound is a suspected human carcinogen and is suspected of causing genetic defects.[3][6] There is limited evidence that it may act as a skin and respiratory sensitizer, meaning that after an initial exposure, subsequent lower-level exposures can trigger an allergic reaction.[4][7] Chronic occupational exposure may lead to severe liver and renal inflammation and damage.[4]

-

Physical Hazards: It is a highly flammable liquid and vapor with a very low flash point.[5][6] Its vapors are heavier than air and can travel a considerable distance to an ignition source, leading to a flashback fire or explosion.[5][10] The compound can polymerize readily and sometimes explosively, especially when heated or in the presence of certain metals, acids, or bases.[4][5][10]

-

Environmental Hazards: this compound is very toxic to aquatic life.[5][7] Releases into the environment must be strictly avoided.[5]

Section 2: Physicochemical & Reactivity Data

Understanding the fundamental properties of this compound is the basis for designing effective safety controls. Its high volatility and low flash point are the primary drivers behind the stringent requirements for ignition source control.

| Property | Value | Source(s) |

| CAS Number | 920-37-6 | [1][6] |

| Molecular Formula | C₃H₂ClN | [1][8] |

| Molecular Weight | 87.51 g/mol | [8][10] |

| Appearance | Clear, colorless to yellow liquid with a pungent odor | [1][3][4] |

| Boiling Point | 88-89 °C (190-192 °F) | [2][8][10] |

| Melting Point | -65 °C (-85 °F) | [2][3] |

| Flash Point | 6-8 °C (43-46 °F) | [5][6][8] |

| Density | 1.096 g/mL at 25 °C | [2][5][8] |

Reactivity and Incompatibilities:

The high reactivity of this compound necessitates careful segregation from incompatible materials.

-

Polymerization: It readily polymerizes and copolymerizes, a reaction that can be violent or explosive if not controlled, particularly when initiated by heat or incompatible materials.[1][5][10]

-

Incompatible Materials: Avoid contact with:

-

Hazardous Decomposition: When heated to decomposition, it emits highly toxic fumes of hydrogen chloride (HCl), hydrogen cyanide (HCN), and nitrogen oxides (NOx).[3][4][11]

Section 3: Engineering Controls & Personal Protective Equipment (PPE)

A multi-layered approach to risk mitigation, grounded in the hierarchy of controls, is mandatory.

1. Engineering Controls (Primary Barrier)

-

Ventilation: All handling of this compound must be conducted within a certified chemical fume hood to prevent inhalation of vapors.[6][12] The ventilation system, including lighting and electrical equipment in the area, must be explosion-proof.[5][6]

-

Ignition Source Control: The laboratory must be free of open flames, spark-producing equipment, and hot surfaces.[4][5][6] All equipment used for transfer must be made of non-sparking tools and be properly grounded and bonded to prevent static electricity discharge.[5][6][11]

-

Safety Equipment: An emergency eyewash station and safety shower must be located in the immediate vicinity of the workstation.[6][11]

2. Administrative Controls (Procedural Safeguards)

-

Develop and strictly follow detailed Standard Operating Procedures (SOPs) for all tasks involving this chemical.

-

Restrict access to authorized and trained personnel only.

-

Establish a first aid plan before beginning work.[4]

3. Personal Protective Equipment (PPE) (Final Barrier)

PPE selection must be based on a thorough risk assessment of the specific procedure being performed.

-

Eye/Face Protection: Wear chemical safety goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166.[6] A full-face shield should be worn over the goggles when there is a splash hazard.[5]

-

Skin Protection:

-

Gloves: Wear chemical-protective gloves (e.g., PVC), but always verify suitability and breakthrough time for your specific application.[4] Gloves must be inspected before use and removed carefully to avoid skin contact.[4]

-

Clothing: Wear fire/flame resistant and impervious clothing, such as a lab coat and apron.[5] For tasks with a higher risk of exposure, disposable Tyvek-type sleeves or a full suit are recommended.[8][10] Do not allow clothing wet with the material to remain in contact with the skin.[4]

-

-

Respiratory Protection:

-

If exposure limits could be exceeded or ventilation is insufficient, a NIOSH-approved full-face respirator with appropriate organic vapor cartridges is required.[8][10]

-

For emergency situations or unknown concentrations, a self-contained breathing apparatus (SCBA) operating in positive-pressure mode is essential.[8][10]

-

Caption: Hazard & Risk Mitigation Workflow for this compound.

Section 4: Standard Operating Procedures for Handling & Storage

Handling Protocol:

-

Preparation: Before retrieving the chemical, ensure the fume hood is operational, the work area is clear, and all necessary equipment, including spill cleanup materials, is within arm's reach. Don all required PPE.

-

Transfer: Use only grounded, explosion-proof equipment for transfers.[6] Use non-sparking tools.[5] Perform all transfers slowly and carefully to avoid splashes or aerosol generation.

-

Post-Handling: Tightly close the container immediately after use.[5][6] Decontaminate any surfaces that may have come into contact with the chemical.

-

Hygiene: Wash hands and any exposed skin thoroughly with soap and water after handling, even if no contact is suspected.[5][6] Do not eat, drink, or smoke in the work area.[4][5][6]

Storage Protocol:

-

Location: Store in a designated, approved flame-proof area.[4] The storage location should be cool, dry, and well-ventilated.[5][6]

-

Temperature: The material should be stored in a refrigerator, under an inert atmosphere, at 2-8°C.[2][3][10]

-

Security: The storage area or container must be kept locked to prevent unauthorized access.[5][6]

-

Containment: Keep containers tightly sealed.[5][6] Use plastic containers only if they are approved for flammable liquids; drums should be of the non-removable head type.[4]

-

Segregation: Store away from all incompatible materials, particularly strong acids and oxidizing agents.[4][6]

Section 5: Emergency Response Protocols

IMMEDIATE AND CORRECT RESPONSE IS VITAL. All personnel must be trained in these procedures before working with the chemical.

Personal Exposure

Caption: Emergency Response Protocol for Personal Exposure.

-

Skin Contact: Immediately remove all contaminated clothing and footwear.[4] Flush skin and hair with copious amounts of running water for at least 15 minutes.[4][10] Seek immediate medical attention.[4][10]

-

Eye Contact: Immediately hold eyelids apart and flush the eye continuously with running water for at least 15 minutes.[4] Ensure complete irrigation of the eye.[4] Transport the victim to a hospital immediately, even if no symptoms develop.[8]

-

Inhalation: Remove the person from the contaminated area to fresh air.[4][8] Lay the patient down and keep them warm and rested.[4] If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[6][8]

-

Ingestion: Do NOT induce vomiting.[6][8] If the victim is conscious, rinse their mouth with water and have them drink 1-2 glasses of water to dilute the chemical.[8] Call a poison control center or physician immediately.[6][7][8]

Spill & Leak Response

-

Minor Spill (<100 mL, contained in a fume hood):

-

Alert personnel in the immediate area.

-

Ensure you are wearing full PPE, including respiratory protection if necessary.

-

Contain the spill by creating a dike with a non-combustible, inert absorbent material like vermiculite, sand, or cat litter.[12][13][14]

-

Working from the outside in, cover the spill with the absorbent material.[14]

-

Using non-sparking tools, carefully scoop the absorbed material into a sealable, properly labeled hazardous waste container.[13][15]

-

Wipe the spill area with a cloth or towel, which must also be placed in the hazardous waste container.

-

Decontaminate the area with soap and water, followed by a final rinse.[15]

-

-

Major Spill (>100 mL or outside of containment):

-

Alert others and activate the fire alarm if necessary.

-

Move upwind from the spill location.[4]

-

Close the laboratory doors to contain vapors.[15]

-

Call emergency responders and inform them of the location and nature of the hazard.[4]

-

Isolate the spill area for at least 50 meters (150 feet) in all directions. Consider an initial downwind evacuation of at least 300 meters (1000 feet).[8][10]

Fire Response

-

In case of a fire involving this compound, a severe hazard exists due to its flammability and the toxic gases produced.[4]

-

Suitable Extinguishing Media: Use dry chemical powder, carbon dioxide (CO₂), or alcohol-resistant foam.[1][4][5] Water spray may be used to cool containers but may be ineffective at extinguishing the fire.[6]

-

Firefighter Precautions: Firefighters must wear full protective gear and self-contained breathing apparatus (SCBA).[5][6]

-

Evacuation: If a large container (e.g., drum, tanker) is involved in a fire, evacuate the area for up to 800-1000 meters (1/2 mile) in all directions.[4][8]

Section 6: Waste Disposal

All waste containing this compound, including contaminated absorbents, PPE, and empty containers, must be treated as hazardous waste.

-

Collection: Collect all waste materials in a designated, sealed, and clearly labeled container.[13] The container must be compatible with the chemical.

-

Labeling: Label the container as "Hazardous Waste: this compound" and include other relevant hazard warnings (e.g., Flammable, Toxic).

-

Disposal: Arrange for disposal through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste management company.[4] Do not attempt to dispose of this chemical down the drain or with regular trash.[4][16]

Conclusion